3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps. One common approach is to start with the chlorination of a hydroxyphenyl compound, followed by the formation of a piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
3-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings, along with the chloro and hydroxy substituents, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c1-22-9-11-24(12-10-22)20(26)7-4-16-3-2-8-23(14-16)15-17-13-18(21)5-6-19(17)25/h5-6,13,16,25H,2-4,7-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGPWCOWPTIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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